Product packaging for Lp-PLA2-IN-17(Cat. No.:)

Lp-PLA2-IN-17

Cat. No.: B12363340
M. Wt: 532.3 g/mol
InChI Key: AKKROBABWRSZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lp-PLA2-IN-17 is a potent and selective inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), an enzyme recognized as a specific vascular inflammation marker and a key player in the pathogenesis of atherosclerosis . This enzyme hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) to generate pro-inflammatory mediators, lysophosphatidylcholine (lysoPC) and oxidized non-esterified fatty acids (oxNEFAs), which contribute to endothelial dysfunction, plaque inflammation, and the development of the necrotic core in atherosclerotic lesions . By inhibiting Lp-PLA2, this compound helps attenuate this inflammatory cascade within the vessel wall. As a research tool, this compound is valuable for investigating the mechanisms of plaque progression and instability in models of cardiovascular disease . Furthermore, emerging research into the role of Lp-PLA2 in the central nervous system suggests its utility in pre-clinical studies on neuroinflammatory conditions, including Alzheimer's disease . This product is intended for scientific research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14Cl2F3N5O2 B12363340 Lp-PLA2-IN-17

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H14Cl2F3N5O2

Molecular Weight

532.3 g/mol

IUPAC Name

7-[[3-chloro-4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]methoxy]-3-pyrimidin-5-ylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C24H14Cl2F3N5O2/c25-18-3-2-16(8-17(18)24(27,28)29)36-21-4-1-14(7-19(21)26)12-35-22-5-6-34-20(11-32-23(34)33-22)15-9-30-13-31-10-15/h1-11,13H,12H2

InChI Key

AKKROBABWRSZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC2=NC3=NC=C(N3C=C2)C4=CN=CN=C4)Cl)OC5=CC(=C(C=C5)Cl)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public domain information is available for a compound designated "Lp-PLA2-IN-17." This guide provides a comprehensive overview of the mechanism of action for the general class of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) inhibitors, with a focus on the well-characterized inhibitor, Darapladib, as a representative example.

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with the development and progression of atherosclerosis.[1] Inhibitors of Lp-PLA2 are a class of therapeutic agents designed to mitigate the pro-inflammatory effects of this enzyme. This guide details the mechanism of action of Lp-PLA2 inhibitors, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding of this important therapeutic target.

Core Mechanism of Action

Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[2] Primarily secreted by inflammatory cells such as macrophages, T-cells, and mast cells, approximately 80% of circulating Lp-PLA2 is associated with low-density lipoprotein (LDL) particles.[3]

The primary pathogenic role of Lp-PLA2 in atherosclerosis stems from its enzymatic activity within the arterial wall. Lp-PLA2 hydrolyzes oxidized phospholipids on the surface of LDL particles, generating two potent pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids (oxNEFAs).[4] These molecules contribute to the progression of atherosclerotic plaques by promoting endothelial dysfunction, monocyte recruitment, and the formation of foam cells, ultimately leading to plaque instability and an increased risk of rupture.[5]

Lp-PLA2 inhibitors, such as Darapladib, are designed to selectively bind to the active site of the Lp-PLA2 enzyme, blocking its catalytic function.[1][2] By inhibiting the hydrolysis of oxidized phospholipids, these compounds reduce the production of lyso-PC and oxNEFAs, thereby attenuating the downstream inflammatory cascade within the atherosclerotic plaque.[6]

Quantitative Data for Lp-PLA2 Inhibition

The following table summarizes key quantitative data for the representative Lp-PLA2 inhibitor, Darapladib.

ParameterValueCompoundContextReference
IC50 0.25 nM (270 pM)DarapladibIn vitro inhibition of human recombinant Lp-PLA2[1][7]
Inhibition of Plasma Lp-PLA2 Activity ~59%Darapladib (160 mg)Clinical trial in patients with coronary heart disease[3]
Change in Necrotic Core Volume -5.2 mm³ (treatment difference)Darapladib12-month clinical trial in patients with coronary heart disease[3]
Primary Endpoint (Major Coronary Events) No significant reductionDarapladibSOLID-TIMI 52 Phase III Clinical Trial[8][9]

Experimental Protocols

A crucial aspect of studying Lp-PLA2 inhibitors is the accurate measurement of enzyme activity. The following is a detailed methodology for a common Lp-PLA2 activity assay.

Principle:

The enzymatic activity of Lp-PLA2 is determined by measuring the rate of hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine. The hydrolysis reaction releases 4-nitrophenol, a colored product that can be quantified spectrophotometrically by monitoring the increase in absorbance at 405 nm.[10]

Materials:

  • Serum or EDTA plasma samples

  • Lp-PLA2 activity assay kit (e.g., PLAC® Test)

  • Spectrophotometer capable of reading at 405 nm

  • Calibrators and controls

  • Test compound (Lp-PLA2 inhibitor)

Procedure:

  • Sample Preparation: Collect blood samples in serum or EDTA-containing tubes. Separate the serum or plasma from the cells within two hours of collection.[4] Samples can be stored refrigerated for up to 28 days or frozen for longer periods.[11][12]

  • Assay Reaction:

    • Prepare a reaction mixture containing the substrate solution.

    • Add the serum/plasma sample (and/or the test inhibitor at various concentrations) to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Measurement: Monitor the change in absorbance at 405 nm over a defined period (e.g., 10 minutes) using a spectrophotometer. The rate of change in absorbance is directly proportional to the Lp-PLA2 activity in the sample.[10]

  • Calibration and Calculation: Generate a calibration curve using calibrators with known Lp-PLA2 activities.[10] Use the calibration curve to determine the Lp-PLA2 activity in the samples, typically expressed in units of nmol/min/mL.

  • Inhibitor Screening: To determine the potency of an inhibitor (e.g., IC50 value), perform the assay with a fixed concentration of the enzyme and varying concentrations of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Visualizations

The following diagrams illustrate the Lp-PLA2 signaling pathway and a general workflow for the discovery and evaluation of Lp-PLA2 inhibitors.

Lp_PLA2_Signaling_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_arterial_wall Arterial Wall (Intima) LDL LDL LDL_LpPLA2 LDL-Lp-PLA2 Complex LDL->LDL_LpPLA2 associates with LpPLA2 Lp-PLA2 LpPLA2->LDL_LpPLA2 OxLDL Oxidized LDL LDL_LpPLA2->OxLDL hydrolyzes oxidized phospholipids on LysoPC Lyso-PC OxLDL->LysoPC generates OxNEFA OxNEFA OxLDL->OxNEFA generates Inflammation Inflammation LysoPC->Inflammation OxNEFA->Inflammation Macrophage Macrophage FoamCell Foam Cell Macrophage->FoamCell engulfs OxLDL Plaque Atherosclerotic Plaque FoamCell->Plaque Inflammation->Plaque promotes growth Inhibitor Lp-PLA2 Inhibitor Inhibitor->LDL_LpPLA2 inhibits

Caption: Lp-PLA2 signaling pathway in atherosclerosis.

Experimental_Workflow HTS High-Throughput Screening (e.g., FP-ABPP) HitValidation Hit Validation & Confirmation HTS->HitValidation SAR Structure-Activity Relationship (SAR) Studies HitValidation->SAR LeadOp Lead Optimization SAR->LeadOp InVitro In Vitro Characterization (Potency, Selectivity) LeadOp->InVitro Cellular Cell-Based Assays (e.g., Macrophage Foam Cell Formation) InVitro->Cellular InVivo In Vivo Efficacy Models (e.g., ApoE-/- mice) Cellular->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: Experimental workflow for Lp-PLA2 inhibitor discovery.

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to Content Strategy for the Modern Researcher

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for creating in-depth technical content tailored to the specific needs of researchers, scientists, and drug development professionals. By understanding and targeting five key researcher intents, content can be structured to provide maximum value, from initial exploration of a topic to the practical application of experimental protocols.

Categorization of Researcher Intents

To effectively guide content creation, keywords have been categorized based on five specific researcher intents, adapted for a scientific and drug development audience:

  • Foundational/Informational Intent: The researcher is seeking to understand the basics of a scientific concept, pathway, or methodology. They are at the top of the funnel, looking for comprehensive overviews, definitions, and fundamental principles.

  • Navigational/Orientational Intent: The researcher knows what they are looking for and is trying to locate a specific resource, database, publication, or piece of equipment. This intent is about finding a known entity.

  • Methodological/Transactional Intent: The researcher is looking to perform an action, such as executing an experiment, purchasing a reagent, or accessing a specific protocol. This intent is highly action-oriented and practical.

  • Investigational/Commercial Intent: The researcher is evaluating and comparing different technologies, products, or services to solve a specific research problem. They are in a consideration phase, weighing the pros and cons of various options before committing to a particular solution.

  • Locational/Service-Oriented Intent: The researcher is looking for services, collaborators, or events within a specific geographical area or institution. This intent is focused on finding local expertise and resources.

Keyword Categorization by Researcher Intent
Researcher IntentKeywords
Foundational/Informational "what is CRISPR-Cas9", "PI3K/AKT/mTOR pathway explained", "introduction to kinase inhibitors", "mechanism of action of cell-based assays", "cancer signaling pathways overview", "drug discovery process steps", "define western blot", "how does gene editing work", "basics of cell viability assays", "history of monoclonal antibodies"
Navigational/Orientational "PubMed search for...", "PDB entry for...", "Nature journal", "Thermo Fisher Scientific website", "Addgene plasmid repository", "NCBI BLAST", "Sigma-Aldrich catalog", "Cell Signaling Technology antibodies", "Bio-Rad western blot protocol", "QIAGEN kit manual"
Methodological/Transactional "CRISPR knockout protocol", "western blot step-by-step", "cell viability assay procedure", "purchase kinase inhibitor", "order custom primers", "download GraphPad Prism", "request a quote for sequencing", "cell culture media for sale", "book a flow cytometer", "register for AACR conference"
Investigational/Commercial "best CRISPR editing kit", "compare kinase inhibitor screening services", "Agilent vs. Waters HPLC", "review of Illumina sequencers", "top CROs for in vivo studies", "alternatives to...", "cost of...", "benchtop NMR spectrometer comparison", "automated cell counter reviews", "choosing a laboratory information management system (LIMS)"
Locational/Service-Oriented "core sequencing facility near me", "biotech incubator in [city]", "scientific conference in [country]", "local sales representative for [company]", "mass spectrometry service provider [state]", "university core labs", "seminars on drug discovery in [city]", "find a collaborator in [field]", "[institution] animal facility", "contract research organization in [region]"

Quantitative Data in Drug Discovery

The following tables summarize key quantitative data relevant to drug development professionals, focusing on kinase inhibitor selectivity and cell viability assays.

Table 1: Selectivity of Kinase Inhibitors Against a Panel of Kinases

This table presents a subset of data from a comprehensive screen of kinase inhibitors, showcasing their binding affinities (Kd values) against various kinases. Lower Kd values indicate higher affinity.

InhibitorTarget KinaseKd (nM)
Dasatinib ABL1< 1
SRC1.5
LCK2.2
Gefitinib EGFR2.5
ERBB23,700
Lapatinib EGFR9.8
ERBB213
Staurosporine a broad-spectrum kinase inhibitorvarious (low nM range)

Data is illustrative and compiled from publicly available kinase inhibitor profiling studies.

Table 2: IC50 Values of a Test Compound in a Cell Viability Assay

This table shows the half-maximal inhibitory concentration (IC50) of a hypothetical test compound on different cancer cell lines, a common metric to assess a compound's potency.

Cell LineTissue of OriginIC50 (µM)
MCF-7 Breast Cancer5.2
A549 Lung Cancer12.8
HCT116 Colon Cancer8.1
U-87 MG Glioblastoma25.6

IC50 values are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and adaptation in a research setting.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout

Objective: To generate a stable knockout of a target gene in a mammalian cell line.

Materials:

  • Cas9 nuclease expression vector (e.g., lentiCRISPR v2)

  • Single guide RNA (sgRNA) targeting the gene of interest

  • Mammalian cell line of choice

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin or other selection antibiotic

  • Cell culture medium and supplements

  • 6-well plates

  • FACS buffer (PBS + 2% FBS)

  • DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

Methodology:

  • sgRNA Design and Cloning: Design two to three sgRNAs targeting an early exon of the gene of interest using a web-based tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into the Cas9 expression vector.

  • Transfection: Seed the mammalian cells in a 6-well plate. The following day, co-transfect the cells with the Cas9-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, begin selection by adding puromycin to the cell culture medium at a pre-determined concentration.

  • Clonal Isolation: After 7-10 days of selection, surviving cells are trypsinized and re-plated at a low density to allow for the growth of single-cell colonies.

  • Genotyping: Once colonies are established, pick individual clones and expand them. Extract genomic DNA from a portion of the cells from each clone.

  • Verification of Knockout: Perform PCR to amplify the genomic region targeted by the sgRNA. Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation and subsequent gene knockout.

  • Functional Validation: Confirm the absence of the target protein by Western blot or other functional assays.

Protocol 2: Western Blot for Protein Expression Analysis

Objective: To detect and quantify the expression level of a specific protein in a cell lysate.

Materials:

  • Cell lysate

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine-Methanol)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Sample Preparation: Thaw cell lysates on ice. Determine protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10-15 minutes each with TBST. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Analyze band intensities using appropriate software.

Mandatory Visualizations

Diagrams of key signaling pathways and experimental workflows provide a clear and concise visual representation of complex information.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 phosphorylates AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.

Ras_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS recruits Ras Ras GRB2_SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The Ras/MAPK signaling cascade, which translates extracellular signals into cellular responses.

CRISPR_Workflow Design 1. sgRNA Design & Cloning Transfection 2. Transfection into Cells Design->Transfection Selection 3. Selection of Edited Cells Transfection->Selection Isolation 4. Clonal Isolation Selection->Isolation Verification 5. Genotypic Verification Isolation->Verification Validation 6. Functional Validation Verification->Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational and exploratory phases of drug discovery, providing a comprehensive overview of the core concepts, preliminary investigation techniques, and essential experimental protocols. This document is designed to serve as a vital resource for researchers, scientists, and professionals engaged in the complex process of developing new therapeutic agents. By presenting quantitative data in a structured format, offering detailed experimental methodologies, and visualizing complex biological and procedural workflows, this guide aims to facilitate a deeper understanding of the initial, critical stages of drug development.

Core Concepts in Early Drug Discovery

The journey of drug discovery begins with a foundational understanding of the biological basis of a disease. This initial phase involves identifying a "target," which is typically a protein, gene, or RNA molecule that plays a critical role in the disease process. A good target should be effective, safe, and "druggable," meaning it can be accessed and modulated by a therapeutic agent.[1] The process of confirming that modulating the target will have a therapeutic effect is known as target validation, a critical first step that can significantly increase the chances of success in later clinical trials.[2]

Once a target is validated, the exploratory phase of identifying "hits" begins. High-Throughput Screening (HTS) is a key technique used to test large libraries of chemical compounds to identify those that interact with the target.[3] The hit rate in a typical HTS campaign is generally low, often less than 1%.[4] Hits are then progressed into the "lead optimization" phase, where their chemical structures are modified to improve properties such as potency, selectivity, and pharmacokinetic profiles.[5][6] This iterative process aims to produce a single drug candidate with the desired characteristics for preclinical and clinical development.[5][6]

Quantitative Landscape of Drug Discovery

The path from an initial idea to a marketed drug is a lengthy, costly, and high-risk endeavor. The following tables summarize key quantitative data related to the timelines, costs, and success rates associated with various stages of the drug discovery and development process.

StageAverage DurationAssociated Costs
Preclinical Research 3 to 6 years[7]$15 million to $600 million[7][8]
Clinical Trials (Phase I-III) 6 to 7 years[8]- Phase I: ~
25million<br>PhaseII:25 million

  • Phase II: ~25million<br>−PhaseII:
60 million- Phase III: ~$350 million (can exceed $1 billion)[8]
FDA Review 0.5 to 2 years[8]$2 million to $3 million (application fees)[8]
Total (Discovery to Approval) 10 to 15 years [7]Average of $1.3 billion to $2.6 billion [7][9]

Table 1: Average Timelines and Costs of Drug Development.

Stage/MetricSuccess RateNotes
Overall (Phase I to Approval) Approximately 9.6% - 12%[7][10]Varies significantly by therapeutic area.
Oncology Drug Success Rate 3% - 5%[10]One of the lowest success rates.
Lead Optimization Success Rate Approximately 50%[5]Refers to the successful identification of a preclinical candidate from a lead series.
Target Validation with Genetic Support Can double the success rate[11]Drugs with genetic evidence supporting the target are more likely to be approved.[11]
High-Throughput Screening (HTS) Hit Rate Typically < 1%[4]The percentage of compounds in a screening library that show activity against the target.

Table 2: Success Rates in Drug Discovery and Development.

Key Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful drug discovery research. The following sections provide step-by-step methodologies for three fundamental techniques.

Polymerase Chain Reaction (PCR) for DNA Amplification

PCR is a powerful technique used to amplify a specific segment of DNA.

Materials:

  • 10X Standard Taq Reaction Buffer

  • 10 mM dNTPs

  • 10 µM Forward Primer

  • 10 µM Reverse Primer

  • Template DNA

  • Taq DNA Polymerase

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • Assemble all reaction components on ice in a sterile, thin-walled PCR tube.

    • Gently mix the components before adding them to the reaction.

    • A typical 50 µl reaction mixture includes: 5 µl of 10X Buffer, 1 µl of dNTPs, 1 µl of each primer, a variable amount of template DNA (e.g., 1 ng–1 µg for genomic DNA), 0.25 µl of Taq DNA Polymerase, and nuclease-free water to a final volume of 50 µl.

    • Mix the entire reaction gently and centrifuge briefly to collect the liquid at the bottom of the tube.

  • Thermocycling:

    • Transfer the PCR tubes to a thermocycler preheated to 95°C.

    • Initial Denaturation: 95°C for 30 seconds to 5 minutes.[11]

    • Cycling (25-35 cycles):

      • Denaturation: 94-95°C for 15-30 seconds.[11]

      • Annealing: 45-68°C for 15-60 seconds. The optimal temperature depends on the primer melting temperature (Tm).

      • Extension: 68-72°C for 1 minute per kilobase (kb) of the target DNA length.[11]

    • Final Extension: 68-72°C for 5 minutes.[11]

    • Hold: 4-10°C.

  • Analysis:

    • Analyze the PCR product by gel electrophoresis to confirm the size of the amplified DNA fragment.[11]

Western Blot for Protein Detection

Western blotting is a widely used technique to detect specific proteins in a sample.[12]

Materials:

  • Lysis buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween 20)

Procedure:

  • Sample Preparation:

    • Lyse cells or tissues in lysis buffer to extract proteins.

    • Determine protein concentration using a method like the Bradford assay.

  • Gel Electrophoresis:

    • Denature protein samples by boiling them in loading buffer containing SDS.

    • Separate the proteins by size using SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[9]

  • Blocking:

    • Wash the membrane with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the primary antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[8]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate.[8]

    • Detect the signal using a digital imager or X-ray film.[8]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Materials:

  • Coating buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Sample/Standard dilution buffer

  • Capture antibody

  • Detection antibody (often enzyme-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microtiter plate

Procedure (Sandwich ELISA):

  • Coating:

    • Dilute the capture antibody in coating buffer and add it to the wells of a microtiter plate.

    • Incubate overnight at 4°C or for at least 2 hours at room temperature.

  • Blocking:

    • Aspirate the coating solution and wash the wells three times with wash buffer.

    • Add blocking buffer to each well and incubate for at least 1 hour at room temperature.[7]

  • Sample Incubation:

    • Wash the wells three times with wash buffer.

    • Add standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody Incubation:

    • Wash the wells three times with wash buffer.

    • Add the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the wells three times with wash buffer.

    • Add the substrate solution to each well and incubate in the dark until a color develops.

  • Measurement:

    • Add stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizing Foundational Processes

Diagrams are essential for illustrating the complex signaling pathways, experimental workflows, and logical relationships that underpin drug discovery.

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Validated Target Hit_to_Lead Hit-to-Lead (H2L) HTS->Hit_to_Lead Identified 'Hits' Lead_Op Lead Optimization (LO) Hit_to_Lead->Lead_Op Qualified 'Leads' Preclinical Preclinical Development Lead_Op->Preclinical Drug Candidate Clinical Clinical Trials Preclinical->Clinical IND Filing

Early Drug Discovery and Development Pipeline.

MAPK_Signaling_Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds to Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Regulates Gene Expression for

Simplified MAPK/ERK Signaling Pathway.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Protein Extraction) Gel_Electrophoresis 2. SDS-PAGE (Separation by Size) Sample_Prep->Gel_Electrophoresis Transfer 3. Protein Transfer (to Membrane) Gel_Electrophoresis->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Signal Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 8. Data Analysis Detection->Analysis

Step-by-Step Western Blot Experimental Workflow.

References

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Olaparib, a pivotal PARP (Poly ADP-ribose polymerase) inhibitor in cancer therapy. The focus is on the methodological and application-based aspects of Olaparib, offering detailed insights into its mechanism of action, experimental protocols for its use in research, and a summary of its clinical efficacy.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP, Olaparib prevents the repair of these SSBs. When the replication fork encounters an unrepaired SSB, it can lead to the formation of a DNA double-strand break (DSB), a more cytotoxic form of DNA damage.[2][3]

In normal, healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. This creates a state of "synthetic lethality," where the simultaneous loss of two DNA repair pathways—PARP-mediated BER (inhibited by Olaparib) and HR (due to BRCA mutations)—is lethal to the cancer cell, while normal cells with intact HR pathways are largely unaffected.[2][4]

dot

Caption: Mechanism of Olaparib-induced synthetic lethality.

Quantitative Data Presentation

In Vitro Efficacy: IC50 Values of Olaparib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Olaparib in various cancer cell lines, highlighting the differential sensitivity between cell lines with and without BRCA mutations.

Cell LineCancer TypeBRCA1/2 StatusOlaparib IC50 (µM)
PEO1OvarianBRCA2 mutant~0.01 - 0.1
PEO4OvarianBRCA2 wild-type>10
UWB1.289OvarianBRCA1 mutant~0.1 - 1.0
UWB1.289 + BRCA1OvarianBRCA1 wild-type (complemented)>10
LNCaPProstateWild-type~4.4
C4-2BProstateWild-type~2.9
DU145ProstateWild-type~3.8

Note: IC50 values can vary depending on the specific assay conditions and laboratory. The values presented are approximate ranges based on published literature.[5][6]

Clinical Efficacy: Objective Response Rates (ORR)

The objective response rate is the proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period. The following table summarizes the ORR of Olaparib in key clinical trials across different cancer types.

Clinical TrialCancer TypePatient PopulationOlaparib Monotherapy ORR (%)
SOLO3Platinum-Sensitive Relapsed Ovarian CancerGermline BRCA-mutated72.2
OlympiADMetastatic Breast CancerGermline BRCA-mutated, HER2-negative59.9
Phase II (TOPARP-B)Metastatic Castration-Resistant Prostate CancerDNA repair gene alterations88 (in BRCA1/2 mutated subgroup)
LIGHTPlatinum-Sensitive Relapsed Ovarian CancerGermline BRCA-mutated69
LIGHTPlatinum-Sensitive Relapsed Ovarian CancerSomatic BRCA-mutated64

ORR data is based on the specified patient populations within the respective clinical trials.[4][7][8]

Experimental Protocols

PARP Inhibition Assay (Competitive Fluorescence Polarization)

This protocol outlines a method to determine the inhibitory activity of Olaparib on PARP1 enzymatic activity using a competitive fluorescence polarization (FP) assay.

Principle: This assay measures the displacement of a fluorescently labeled PARP inhibitor probe from the PARP1 enzyme by a test compound (Olaparib). When the fluorescent probe is bound to PARP1, it has a high FP value. Unbound probe has a low FP value. Inhibition of binding by Olaparib results in a decrease in the FP signal.[9][10]

Materials:

  • Purified recombinant human PARP1 enzyme

  • Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-FL)

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.01% (v/v) Nonidet P-40, 1 mM DTT)

  • Olaparib (as a standard inhibitor)

  • 384-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Dilute PARP1 enzyme to the desired concentration in assay buffer.

    • Dilute the fluorescent probe to the desired concentration in assay buffer.

    • Prepare a serial dilution of Olaparib in assay buffer.

  • Assay Setup:

    • Add 5 µL of the Olaparib serial dilutions or vehicle control to the wells of the 384-well plate.

    • Add 10 µL of the diluted PARP1 enzyme to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the diluted fluorescent probe to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 530 nm emission).

  • Data Analysis:

    • Calculate the change in millipolarization units (mP) for each well.

    • Plot the mP values against the logarithm of the Olaparib concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

dot

PARP_Inhibition_Assay start Start prepare_reagents Prepare Reagents (PARP1, Probe, Olaparib) start->prepare_reagents add_olaparib Add Olaparib Dilutions to 384-well plate prepare_reagents->add_olaparib add_parp1 Add PARP1 Enzyme add_olaparib->add_parp1 incubate1 Incubate 15 min add_parp1->incubate1 add_probe Add Fluorescent Probe incubate1->add_probe incubate2 Incubate 60 min (Protect from light) add_probe->incubate2 read_fp Measure Fluorescence Polarization incubate2->read_fp analyze_data Analyze Data (Calculate IC50) read_fp->analyze_data end End analyze_data->end CRISPR_Screen_Workflow start Start lentivirus_production Produce Pooled Lentiviral sgRNA Library start->lentivirus_production transduction Transduce Cas9-expressing Cancer Cells (Low MOI) lentivirus_production->transduction selection Select Transduced Cells transduction->selection split_population Split Cell Population selection->split_population control_treatment Control Treatment (Vehicle) split_population->control_treatment olaparib_treatment Olaparib Treatment split_population->olaparib_treatment cell_culture Culture for 14-21 Days control_treatment->cell_culture olaparib_treatment->cell_culture harvest_cells Harvest Cells cell_culture->harvest_cells gDNA_extraction Genomic DNA Extraction harvest_cells->gDNA_extraction pcr_amplification PCR Amplification of sgRNAs gDNA_extraction->pcr_amplification ngs Next-Generation Sequencing pcr_amplification->ngs data_analysis Data Analysis (Identify Depleted sgRNAs) ngs->data_analysis end End data_analysis->end DDR_Pathway DNA_Damage DNA Damage (e.g., ROS, Alkylating Agents) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1 PARP1 Activation SSB->PARP1 Replication_Fork Replication Fork SSB->Replication_Fork BER Base Excision Repair (BER) PARP1->BER SSB_Repair SSB Repair BER->SSB_Repair Olaparib Olaparib Olaparib->PARP1 Inhibits DSB Double-Strand Break (DSB) Replication_Fork->DSB Stalling & Collapse ATM_ATR ATM/ATR Activation DSB->ATM_ATR HR Homologous Recombination (HR) (BRCA1, BRCA2, RAD51) ATM_ATR->HR NHEJ Non-Homologous End Joining (NHEJ) ATM_ATR->NHEJ DSB_Repair DSB Repair HR->DSB_Repair Apoptosis Apoptosis HR->Apoptosis If Deficient NHEJ->DSB_Repair

References

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation and comparative analysis of novel chemical compounds targeting kinase signaling pathways. It outlines detailed experimental protocols, data presentation standards, and visualization of key processes to facilitate robust evaluation and informed decision-making in the drug discovery pipeline.

Introduction to Compound Validation and Comparative Analysis

The successful development of targeted therapies, particularly kinase inhibitors, hinges on rigorous validation of their biological activity and a clear understanding of their potency and selectivity relative to existing compounds or alternative therapeutic strategies. This process involves a series of well-defined in vitro experiments designed to confirm the compound's mechanism of action, quantify its inhibitory effects, and assess its impact on cell viability.

Comparative analysis is integral to this process, providing essential context for a compound's performance. By benchmarking against standard-of-care inhibitors or other candidates in development, researchers can identify compounds with superior efficacy, selectivity, or novel mechanisms of action, thereby prioritizing the most promising leads for further preclinical and clinical investigation.

Experimental Protocols

This section details the methodologies for key experiments central to the validation and comparative analysis of kinase inhibitors.

In Vitro Kinase Activity Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of a specific kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • Adenosine triphosphate (ATP)

    • Test compound (at various concentrations)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

    • 96-well or 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compound and a known inhibitor (positive control) in the kinase assay buffer.

    • In a microplate, add the recombinant kinase enzyme to each well.

    • Add the diluted test compound, positive control, or vehicle (negative control) to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction and measure the kinase activity using a suitable detection method. For example, in a luminescence-based assay like ADP-Glo™, the amount of ADP produced is quantified, which is directly proportional to kinase activity.[1]

    • Data is typically expressed as the percentage of remaining kinase activity relative to the vehicle control.

Cell Viability Assays (MTT & XTT)

Objective: To assess the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[2][3][4][5]

Methodology:

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound (at various concentrations)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

    • Solubilizing agent (for MTT assay, e.g., DMSO or SDS-HCl)[2]

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and a positive control (e.g., a known cytotoxic agent). Include a vehicle-treated control group.

    • Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • For MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

      • Add a solubilizing agent to dissolve the formazan crystals.

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • For XTT Assay:

      • Add the XTT reagent (pre-mixed with an electron-coupling agent) to each well.

      • Incubate for 2-4 hours. Metabolically active cells reduce the XTT to a water-soluble orange formazan product.[2]

      • Measure the absorbance at a wavelength of 450-500 nm.[2]

    • The absorbance values are proportional to the number of viable cells.

Determination of IC50 Values

Objective: To quantify the concentration of a compound that inhibits a biological process (e.g., kinase activity or cell viability) by 50%.

Methodology:

  • Data Analysis:

    • The data obtained from the kinase activity and cell viability assays are used to determine the half-maximal inhibitory concentration (IC50).

    • For each compound, plot the percentage of inhibition (or viability) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis.

    • The IC50 value is the concentration of the compound at which the response is reduced by 50%.

  • Software:

    • GraphPad Prism, Origin, or other statistical software packages are commonly used for this analysis.

Data Presentation: Quantitative Summary

To facilitate a clear and direct comparison of the inhibitory potential of different compounds, all quantitative data should be summarized in a structured tabular format.

Table 1: Comparative Analysis of Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM) ± SDFold Difference vs. Control
Compound-AKinase X15.2 ± 2.110.5
Compound-BKinase X5.8 ± 0.927.6
Control-InhibitorKinase X160.0 ± 12.51.0
Compound-AKinase Y (Off-target)> 10,000-
Compound-BKinase Y (Off-target)1,250 ± 89-
Control-InhibitorKinase Y (Off-target)8,500 ± 450-

Table 2: Comparative Analysis of Cell Viability in Cancer Cell Lines

Compound IDCell LineIC50 (µM) ± SDFold Difference vs. Control
Compound-ACell Line 1 (Kinase X dependent)0.25 ± 0.0412.0
Compound-BCell Line 1 (Kinase X dependent)0.11 ± 0.0227.3
Control-DrugCell Line 1 (Kinase X dependent)3.0 ± 0.51.0
Compound-ACell Line 2 (Kinase X independent)15.8 ± 2.3-
Compound-BCell Line 2 (Kinase X independent)9.5 ± 1.1-
Control-DrugCell Line 2 (Kinase X independent)25.0 ± 3.7-

Visualization of Pathways and Workflows

Visual representations of signaling pathways and experimental workflows are crucial for conveying complex information in an accessible manner. The following diagrams are generated using Graphviz (DOT language).

Simplified Kinase Signaling Pathway

This diagram illustrates a generic kinase signaling cascade, highlighting the point of inhibition by a novel compound.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase->Adaptor Protein GEF GEF Adaptor Protein->GEF Ras (GTP-bound) Ras (GTP-bound) GEF->Ras (GTP-bound) RAF Kinase RAF Kinase Ras (GTP-bound)->RAF Kinase MEK Kinase MEK Kinase RAF Kinase->MEK Kinase ERK Kinase ERK Kinase MEK Kinase->ERK Kinase Transcription Factors Transcription Factors ERK Kinase->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Novel Inhibitor Novel Inhibitor Novel Inhibitor->RAF Kinase

A simplified representation of the MAPK/ERK signaling cascade with a point of inhibition.
Experimental Workflow for Compound Validation

This flowchart outlines the key steps in the in vitro validation process for a novel chemical compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison Compound Synthesis Compound Synthesis Purity & Structural Analysis Purity & Structural Analysis Compound Synthesis->Purity & Structural Analysis Kinase Activity Assay Kinase Activity Assay Purity & Structural Analysis->Kinase Activity Assay Cell Viability Assay (MTT/XTT) Cell Viability Assay (MTT/XTT) Purity & Structural Analysis->Cell Viability Assay (MTT/XTT) IC50 Determination (Biochemical) IC50 Determination (Biochemical) Kinase Activity Assay->IC50 Determination (Biochemical) IC50 Determination (Cellular) IC50 Determination (Cellular) Cell Viability Assay (MTT/XTT)->IC50 Determination (Cellular) Comparative Analysis Comparative Analysis IC50 Determination (Biochemical)->Comparative Analysis IC50 Determination (Cellular)->Comparative Analysis Lead Candidate Selection Lead Candidate Selection Comparative Analysis->Lead Candidate Selection

References

An In-depth Technical Guide to the Discovery and Synthesis of the Lp-PLA2 Inhibitor, Darapladib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of darapladib, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This document details the scientific journey from target identification to clinical evaluation, offering valuable insights for professionals in the field of drug discovery and development.

Introduction: The Role of Lp-PLA2 in Cardiovascular Disease

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] Secreted primarily by inflammatory cells such as macrophages, T-cells, and mast cells, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[2]

Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3] These molecules contribute to the progression of atherosclerosis by promoting inflammation, endothelial dysfunction, and the formation of unstable plaques, which are prone to rupture and can lead to myocardial infarction and stroke.[4] Given its pivotal role in vascular inflammation, Lp-PLA2 emerged as a promising therapeutic target for the treatment of atherosclerotic cardiovascular disease.

The Discovery of Darapladib

Darapladib (formerly SB-480848) was discovered through a collaborative effort between Human Genome Sciences and GlaxoSmithKline (GSK).[5] The development of darapladib represented a novel therapeutic strategy aimed at attenuating vascular inflammation to reduce the risk of cardiovascular events.[4] Although phase III clinical trials (STABILITY and SOLID-TIMI 52) did not demonstrate a significant reduction in the primary endpoints of major adverse cardiovascular events in patients with stable coronary heart disease or acute coronary syndrome, the discovery and development of darapladib have provided invaluable insights into the role of Lp-PLA2 in cardiovascular pathophysiology and the challenges of targeting vascular inflammation.[5]

Synthesis Pathway of Darapladib

The chemical synthesis of darapladib involves a multi-step process. A key patent (WO2015087239A1) outlines a process for the preparation of darapladib and its intermediates.[6] The synthesis can be conceptually divided into the preparation of two key intermediates, followed by their coupling to form the final compound.

Key Intermediates:

  • Intermediate 1: {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-lH-cyclopenta[d]pyrimidin-l-yl}acetic acid

  • Intermediate 2: N,N-diethyl-N'-{[4'-(trifluoromethyl)biphenyl-4-yl]methyl}ethane-l,2-diamine

Final Coupling Step:

The final step involves the reaction of Intermediate 1 with Intermediate 2 in the presence of coupling agents such as 1-hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in a suitable solvent like dichloromethane.[6]

Below is a DOT language script for a simplified, conceptual synthesis pathway.

G cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis Thiouracil_derivative Thiouracil derivative Intermediate_5 Intermediate 5 Thiouracil_derivative->Intermediate_5 Substitution Alkylating_agent_3 Alkylating agent Alkylating_agent_3->Intermediate_5 Hydrolysis_1 Hydrolysis Intermediate_5->Hydrolysis_1 Intermediate_1 {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7- tetrahydro-lH-cyclopenta[d]pyrimidin-l-yl}acetic acid Hydrolysis_1->Intermediate_1 Final_Coupling Final Coupling (EDC, HOBt, DCM) Intermediate_1->Final_Coupling Biphenyl_derivative Biphenyl derivative Intermediate_2 N,N-diethyl-N'-{[4'-(trifluoromethyl)biphenyl-4-yl]methyl}ethane-l,2-diamine Biphenyl_derivative->Intermediate_2 Reductive amination Amine_reagent Amine reagent Amine_reagent->Intermediate_2 Intermediate_2->Final_Coupling Darapladib Darapladib Final_Coupling->Darapladib Amide bond formation

Caption: Conceptual synthesis pathway of Darapladib.

Quantitative Data Summary

The biological activity and pharmacokinetic properties of darapladib have been characterized in numerous preclinical and clinical studies. Below is a summary of key quantitative data.

Table 1: In Vitro Activity of Darapladib

ParameterValueSpeciesAssay ConditionsReference
IC50 (Lp-PLA2) 0.25 nMHumanRecombinant enzyme[3][7][8]
IC50 (lyso-PC production) 4 nMHumanCopper-catalyzed oxidation of LDL[3]
IC50 (monocyte chemotaxis) 4 nMHuman---[3]

Table 2: Pharmacokinetic Parameters of Darapladib in Healthy Chinese Subjects (160 mg, single and multiple doses)

ParameterSingle Dose (Mean, CVb%)Multiple Dose (Mean, CVb%)Reference
AUC(0-τ) (ng·h/mL) 153 (69.0%)519 (33.3%)
Cmax (ng/mL) 17.9 (55.2%)34.4 (49.9%)
Steady-state trough inhibition of Lp-PLA2 activity ---~70%
Maximum Lp-PLA2 inhibition at steady-state (Day 28) ---76.4%

Experimental Protocols

Lp-PLA2 Activity Assay (Enzymatic Colorimetric Method)

This protocol describes a common method for determining Lp-PLA2 activity in serum or plasma samples.

Principle:

The assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP). Lp-PLA2 cleaves the acetyl group at the sn-2 position, releasing a 4-nitrophenyl group, which is a chromogenic product that can be quantified spectrophotometrically at 405 nm. The rate of increase in absorbance is directly proportional to the Lp-PLA2 activity in the sample.

Materials:

  • Serum or plasma sample

  • Lp-PLA2 assay buffer

  • MNP substrate solution

  • Microplate reader capable of reading absorbance at 405 nm

  • 37°C incubator

Procedure:

  • Sample Preparation: Collect blood samples in appropriate tubes (e.g., serum separator tubes). Separate serum or plasma from cells by centrifugation.

  • Assay Setup:

    • Pipette the appropriate volume of assay buffer into the wells of a microplate.

    • Add the serum or plasma samples to the designated wells.

    • For inhibitor studies, pre-incubate the samples with varying concentrations of the test compound (e.g., darapladib) for a specified period.

  • Reaction Initiation: Add the MNP substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately place the microplate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period.

  • Data Analysis: Calculate the rate of change in absorbance per minute (ΔA/min). The Lp-PLA2 activity is then calculated based on the molar extinction coefficient of the 4-nitrophenol product and the reaction volume. One unit of Lp-PLA2 activity is typically defined as the amount of enzyme that catalyzes the formation of 1 nmol of product per minute under the specified assay conditions.

Below is a DOT language script for the experimental workflow.

G cluster_workflow Lp-PLA2 Activity Assay Workflow Sample_Collection 1. Sample Collection (Serum/Plasma) Sample_Preparation 2. Sample Preparation (Centrifugation) Sample_Collection->Sample_Preparation Assay_Setup 3. Assay Setup (Buffer + Sample/Inhibitor) Sample_Preparation->Assay_Setup Reaction_Initiation 4. Reaction Initiation (Add MNP Substrate) Assay_Setup->Reaction_Initiation Measurement 5. Spectrophotometric Measurement (405 nm, 37°C) Reaction_Initiation->Measurement Data_Analysis 6. Data Analysis (Calculate ΔA/min and Activity) Measurement->Data_Analysis

Caption: Workflow for the Lp-PLA2 enzymatic activity assay.

Signaling Pathway

Lp-PLA2 plays a critical role in the inflammatory cascade within the atherosclerotic plaque. The following diagram illustrates the signaling pathway involving Lp-PLA2 and the point of intervention for darapladib.

G cluster_pathway Lp-PLA2 Signaling Pathway in Atherosclerosis LDL Low-Density Lipoprotein (LDL) Oxidation Oxidation LDL->Oxidation oxLDL Oxidized LDL (oxLDL) Oxidation->oxLDL LpPLA2 Lp-PLA2 oxLDL->LpPLA2 Substrate LysoPC Lysophosphatidylcholine (lyso-PC) LpPLA2->LysoPC oxNEFA Oxidized Non-Esterified Fatty Acids (oxNEFA) LpPLA2->oxNEFA Darapladib Darapladib Darapladib->LpPLA2 Inhibition Inflammation Inflammation (Monocyte recruitment, Foam cell formation) LysoPC->Inflammation oxNEFA->Inflammation Plaque_Progression Atherosclerotic Plaque Progression and Instability Inflammation->Plaque_Progression

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive technical guide is now available detailing the scientific underpinnings of Lp-PLA2-IN-17, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals actively investigating novel therapeutic strategies for atherosclerosis and other inflammatory cardiovascular diseases.

This compound has emerged as a significant research compound due to its targeted inhibition of the Lp-PLA2 enzyme. Elevated levels of Lp-PLA2 are strongly associated with an increased risk of cardiovascular events, making it a critical target for therapeutic intervention.[1][2][3][4][5] This guide provides a curated compilation of SEO-driven, long-tail keywords for researchers, detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways to facilitate further investigation into this promising inhibitor.

A Comprehensive List of SEO-Driven, Long-Tail Keywords for Researchers:

To aid in the discoverability of research related to this compound, the following long-tail keywords are recommended for use in publications, presentations, and online resources:

  • "this compound mechanism of action in atherosclerosis"

  • "Biochemical assays for this compound IC50 determination"

  • "In vitro studies of this compound on macrophage foam cells"

  • "In vivo efficacy of this compound in murine atherosclerosis models"

  • "Pharmacokinetic profile of the Lp-PLA2 inhibitor this compound"

  • "this compound effect on lysophosphatidylcholine (LPC) levels"

  • "Comparative studies of this compound and darapladib"

  • "Role of this compound in reducing vascular inflammation"

  • "this compound as a therapeutic agent for coronary artery disease"

  • "Synthesis and chemical properties of this compound"

  • "Lp-PLA2 signaling pathway modulation by this compound"

  • "Experimental protocols for testing Lp-PLA2 inhibitors in cardiovascular research"

Biochemical and Pharmacological Profile of this compound

This compound is a bicyclic compound identified as a potent inhibitor of the Lp-PLA2 enzyme. The following table summarizes its key molecular and inhibitory properties.

PropertyValueReference
Molecular Formula C₂₄H₁₄Cl₂F₅N₃O₄SPatent WO2016180247A1
Molecular Weight 650.3 g/mol Patent WO2016180247A1
IC₅₀ (Lp-PLA2) < 10 nMPatent WO2016180247A1

The Role of Lp-PLA2 in Atherosclerosis: The Target of this compound

Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) particles in the bloodstream.[4][6] Within the arterial wall, it hydrolyzes oxidized phospholipids on LDL particles, a key step in the progression of atherosclerosis. This process generates two pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[6][7][8] These molecules contribute to the inflammatory cascade within atherosclerotic plaques by promoting the recruitment of immune cells, inducing cell death, and ultimately leading to plaque instability and rupture, which can cause heart attacks and strokes.[1][2][7] By inhibiting Lp-PLA2, this compound is designed to block this inflammatory pathway.[2]

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for Lp-PLA2 inhibitors.

In Vitro Lp-PLA2 Inhibition Assay (IC₅₀ Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • Recombinant human Lp-PLA2 enzyme

  • Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine

  • Assay Buffer: Tris-HCl buffer, pH 7.4

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant Lp-PLA2 enzyme to each well, followed by the different concentrations of this compound.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the rate of 4-nitrophenol production by measuring the absorbance at 405 nm every minute for 30 minutes using a microplate reader.[6][9]

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control (enzyme and substrate without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Murine Atherosclerosis Model

This protocol describes an in vivo model to assess the efficacy of this compound in reducing atherosclerotic plaque formation.

Animal Model:

  • Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis research.

Procedure:

  • At 8 weeks of age, place ApoE-/- mice on a high-fat diet to induce atherosclerosis.

  • After 4 weeks of the high-fat diet, divide the mice into two groups: a control group receiving a vehicle (e.g., saline) and a treatment group receiving this compound (administered orally, for example, at a dose of 50 mg/kg/day).

  • Continue the treatment for a specified period, typically 12-16 weeks.

  • At the end of the treatment period, euthanize the mice and perfuse the aorta with saline.

  • Excise the aorta and stain with Oil Red O to visualize atherosclerotic lesions.

  • Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

  • Additionally, serum levels of inflammatory markers such as IL-6 and hs-CRP can be measured using ELISA.[3]

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of Lp-PLA2 in atherosclerosis and the proposed mechanism of action for this compound.

LpPLA2_Pathway cluster_0 Vascular Lumen cluster_1 Arterial Wall (Intima) LDL LDL OxLDL Oxidized LDL LDL->OxLDL Oxidation LpPLA2 Lp-PLA2 OxLDL->LpPLA2 Substrate for LysoPC Lysophosphatidylcholine (Lyso-PC) LpPLA2->LysoPC Hydrolysis OxNEFA Oxidized NEFAs LpPLA2->OxNEFA Hydrolysis Inflammation Inflammation (Macrophage Recruitment, Foam Cell Formation) LysoPC->Inflammation OxNEFA->Inflammation Atherosclerosis Atherosclerotic Plaque Progression Inflammation->Atherosclerosis

Caption: Lp-PLA2 signaling pathway in atherosclerosis.

LpPLA2_Inhibition_Workflow cluster_0 Therapeutic Intervention cluster_1 Molecular Target & Downstream Effects LpPLA2_IN_17 This compound Inhibition LpPLA2_IN_17->Inhibition LpPLA2 Lp-PLA2 Enzyme Reduced_Products Reduced Lyso-PC & Oxidized NEFAs LpPLA2->Reduced_Products Inhibition of Hydrolysis Inhibition->LpPLA2 Reduced_Inflammation Reduced Vascular Inflammation Reduced_Products->Reduced_Inflammation Reduced_Plaque Reduced Atherosclerotic Plaque Progression Reduced_Inflammation->Reduced_Plaque

Caption: Mechanism of action of this compound.

This technical guide provides a foundational resource for researchers to understand and further investigate the therapeutic potential of this compound in the context of cardiovascular disease. The provided keywords, protocols, and visualizations are intended to streamline research efforts and foster new discoveries in this critical area of medicine.

References

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Identifying and Validating Novel Therapeutic Candidates.

This guide provides a comprehensive overview of the foundational and exploratory phases of drug discovery, focusing on the critical keywords, experimental methodologies, and data interpretation necessary for the preliminary investigation of potential therapeutic agents. We will delve into the core requirements of this process, from initial high-throughput screening to preclinical in vivo validation, with a focus on clear data presentation and detailed experimental protocols.

Foundational Keywords in Drug Discovery

The initial stages of drug discovery are characterized by a series of key activities, each with its own specific terminology. A fundamental understanding of these terms is crucial for navigating the complexities of the field:

  • Target Identification and Validation: This is the foundational step where a specific biological molecule, such as a protein or gene, is identified as having a causative role in a disease.[1][2] Validation experiments are then conducted to confirm that modulating this target is likely to have a therapeutic effect.

  • Hit Discovery: Following target validation, the process of identifying "hits" begins. This involves screening large libraries of chemical compounds to find molecules that interact with the target in a desired way.[2]

  • High-Throughput Screening (HTS): HTS is a key technology in hit discovery, employing robotics and automation to test thousands or even millions of compounds quickly and efficiently.[3][4][5]

  • Hit-to-Lead (H2L): Once hits are identified, the hit-to-lead stage focuses on a smaller, more promising subset of these compounds.[6] Medicinal chemists work to improve the potency, selectivity, and other properties of these "hit" molecules to turn them into "lead" compounds.

  • Lead Optimization: This phase involves further refining the chemical structure of lead compounds to enhance their efficacy, safety, and pharmacokinetic properties, making them suitable for preclinical development.[7]

  • In Vitro and In Vivo Studies: In vitro experiments are conducted in a controlled environment outside of a living organism, such as in a test tube or cell culture. In vivo studies are conducted within a living organism, such as animal models, to evaluate the effects of a drug candidate in a more complex biological system.

  • ADME/Tox: This acronym stands for Absorption, Distribution, Metabolism, and Excretion, which are the key pharmacokinetic properties of a drug. Toxicology studies are conducted to assess the potential adverse effects of a compound.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Pharmacokinetics describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body (the drug's mechanism of action and its effects).[8][9]

Data Presentation: A Case Study of a Hypothetical Kinase Inhibitor

To illustrate the data generated during the foundational and exploratory phases of drug discovery, we will follow the progression of a hypothetical kinase inhibitor, "Compound X," targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in a critical signaling pathway often implicated in cancer.

Table 1: High-Throughput Screening (HTS) and Initial Hit Characterization
Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (nM)Selectivity (vs. Kinase Y)
Compound X9550>100-fold
Hit 28825020-fold
Hit 39215050-fold

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro ADME & Toxicology Profile of Compound X
AssayParameterResultInterpretation
Absorption Caco-2 Permeability (Papp, 10⁻⁶ cm/s)15High
Metabolism Microsomal Stability (t½, min)60Moderate
Toxicity Ames TestNegativeNon-mutagenic
Safety hERG Assay (IC50, µM)>30Low risk of cardiotoxicity

Papp: Apparent permeability coefficient. t½: Half-life.

Table 3: In Vivo Pharmacokinetics of Compound X in Mice (10 mg/kg, oral)
ParameterValue
Cmax (ng/mL)1500
Tmax (hr)1
AUC (ng·hr/mL)6000
Bioavailability (%)40

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve, representing total drug exposure.

Table 4: In Vivo Efficacy of Compound X in a Xenograft Tumor Model
Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1200-
Compound X (10 mg/kg, daily)40067

Mandatory Visualization: Signaling Pathways and Experimental Workflows

EGFR-PI3K/AKT Signaling Pathway

The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer. Compound X is designed to inhibit EGFR, thereby blocking downstream signaling.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates PI3K PI3K Ras->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Compound X.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the logical flow of experiments in the early-stage evaluation of a drug candidate like Compound X.

Experimental_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro_ADME In Vitro ADME/Tox Lead_Opt->In_Vitro_ADME In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy In_Vivo_PK->In_Vivo_Efficacy Candidate Preclinical Candidate In_Vivo_Efficacy->Candidate

Caption: A streamlined workflow for preclinical drug discovery.

Experimental Protocols

High-Throughput Screening: Kinase-Glo® Luminescent Kinase Assay

Objective: To identify inhibitors of a target kinase from a large compound library.

Methodology:

  • Reagent Preparation: Prepare the Kinase-Glo® Reagent according to the manufacturer's protocol. Prepare the kinase, substrate, and ATP at 2x the final desired concentration in kinase buffer.

  • Compound Plating: Dispense 50 nL of each test compound (typically at 10 mM in DMSO) into a 384-well plate using an acoustic dispenser.

  • Enzyme and Substrate Addition: Add 2.5 µL of the 2x kinase solution to each well.

  • Reaction Initiation: Add 2.5 µL of the 2x substrate/ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 5 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Signal Measurement: Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls.

In Vitro ADME: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Compound Preparation: Prepare a dosing solution of the test compound in transport buffer.

  • Apical to Basolateral Permeability (A-B): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical Permeability (B-A): In a separate set of wells, add the dosing solution to the basolateral chamber and sample from the apical chamber to assess active efflux.

  • Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can also be determined.

In Vivo Efficacy: Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living animal model.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., A549 for lung cancer) in appropriate media.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment and control groups. Administer the test compound (e.g., by oral gavage) and vehicle control according to the desired schedule and dose.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the control group.

In Vitro Toxicology: Ames Test

Objective: To assess the mutagenic potential of a compound.

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own).

  • Compound Exposure: Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix).

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to produce histidine).

  • Data Analysis: Compare the number of revertant colonies in the treated plates to the number in the negative control plates. A significant increase in revertant colonies indicates mutagenic potential.

In Vitro Safety: hERG Assay

Objective: To assess the potential for a compound to cause cardiac arrhythmias by inhibiting the hERG potassium channel.

Methodology:

  • Cell Line: Use a cell line that stably expresses the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology: Use automated patch-clamp technology to measure the electrical current flowing through the hERG channels in individual cells.

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Current Measurement: Measure the hERG channel current before and after the application of the compound.

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.[1]

References

Methodological & Application

Application Notes and Protocols for the In Vitro Assay of Lp-PLA2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the in vitro assessment of inhibitors targeting Lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme in the inflammatory cascade associated with atherosclerosis. The following protocols are designed for researchers, scientists, and drug development professionals to evaluate the efficacy of potential therapeutic compounds.

Note: While the request specified "Lp-PLA2-IN-17," no public data could be found for a compound with this designation. Therefore, the well-characterized Lp-PLA2 inhibitor, Darapladib , is used as an exemplary compound throughout this document to illustrate the application of the described assays.

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase primarily associated with low-density lipoprotein (LDL) in human plasma.[1][2] It hydrolyzes oxidized phospholipids in LDL particles, producing pro-inflammatory and pro-atherogenic mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[1][3] These products contribute to the development and progression of atherosclerotic plaques.[1] Consequently, inhibiting Lp-PLA2 is a promising therapeutic strategy for mitigating cardiovascular disease. This document outlines a detailed in vitro enzymatic assay to screen and characterize inhibitors of Lp-PLA2.

Signaling Pathway of Lp-PLA2 in Atherosclerosis

Lp-PLA2 plays a significant role in the inflammatory processes within the arterial wall that lead to atherosclerosis. The enzyme is secreted by inflammatory cells such as macrophages, T-cells, and mast cells.[4] Within the intima, Lp-PLA2 associated with oxidized LDL particles hydrolyzes oxidized phospholipids. This action generates lysophosphatidylcholine and oxidized free fatty acids, which are potent pro-inflammatory molecules that contribute to the formation of atherosclerotic plaques.[1]

LpPLA2_Pathway cluster_0 Blood Vessel Lumen cluster_1 Arterial Intima LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidation LpPLA2_circ Circulating Lp-PLA2 LpPLA2_sec Secreted Lp-PLA2 LpPLA2_circ->LpPLA2_sec Migration Macrophage Macrophage Macrophage->LpPLA2_sec Secretion oxPL Oxidized Phospholipids (on oxLDL) LpPLA2_sec->oxPL Hydrolysis LysoPC Lysophosphatidylcholine oxPL->LysoPC oxNEFA Oxidized NEFA oxPL->oxNEFA Inflammation Inflammation LysoPC->Inflammation oxNEFA->Inflammation Atherosclerosis Atherosclerosis Progression Inflammation->Atherosclerosis

Caption: Signaling pathway of Lp-PLA2 in atherosclerosis.

Quantitative Data Presentation

The inhibitory activity of a compound against Lp-PLA2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative in vitro data for Darapladib.

CompoundTargetAssay TypeSubstrateIC50 (nM)Reference
DarapladibHuman Lp-PLA2Enzymatic1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine0.25F. Hoffmann-La Roche Ltd., Patent WO2005105783A1
DarapladibRecombinant Human Lp-PLA2EnzymaticN/A3
DarapladibPlasma Lp-PLA2EnzymaticN/A9

Experimental Protocols

Lp-PLA2 Enzymatic Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of Lp-PLA2 and to determine the IC50 of an inhibitor. The assay is based on the hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, by Lp-PLA2, which releases a chromogenic product, 4-nitrophenol. The rate of 4-nitrophenol formation is monitored spectrophotometrically.

Materials and Reagents:

  • Recombinant human Lp-PLA2

  • Lp-PLA2 inhibitor (e.g., Darapladib)

  • Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine

  • Assay Buffer: Tris-HCl (pH 7.4), containing NaCl and EDTA

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant human Lp-PLA2 in the assay buffer to the desired concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the diluted inhibitor or vehicle (assay buffer with DMSO for control). b. Add 160 µL of the diluted Lp-PLA2 enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.

  • Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow

The following diagram illustrates the workflow for determining the in vitro inhibitory activity of a test compound against Lp-PLA2.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Lp-PLA2 Solution add_enzyme Add Lp-PLA2 to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate read_absorbance Read Absorbance at 405 nm add_substrate->read_absorbance calculate_rate Calculate Reaction Rates read_absorbance->calculate_rate plot_inhibition Plot % Inhibition vs. [Inhibitor] calculate_rate->plot_inhibition determine_ic50 Determine IC50 Value plot_inhibition->determine_ic50

Caption: Experimental workflow for Lp-PLA2 inhibition assay.

References

Application Notes and Protocols for Lp-PLA2-IN-17 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2][3] Secreted primarily by inflammatory cells such as macrophages, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL) particles.[2][4][5] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators, lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[4][6][7] These products contribute to the development and progression of atherosclerotic plaques by promoting inflammation, endothelial dysfunction, and macrophage activation.[4][6][7]

Elevated levels of Lp-PLA2 activity are recognized as an independent risk factor for cardiovascular events, making it a compelling therapeutic target for the management of atherosclerosis.[1][3][8] Lp-PLA2-IN-17 is a small molecule inhibitor of Lp-PLA2, identified as "Compound 39" in patent literature.[4] This document provides detailed application notes and protocols for the development of cell-based assays to characterize the inhibitory activity of this compound and its effects on downstream cellular processes.

Signaling Pathway of Lp-PLA2 in Atherosclerosis

The following diagram illustrates the pro-inflammatory signaling pathway mediated by Lp-PLA2 in the context of atherosclerosis.

LpPLA2_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_intima Arterial Intima cluster_inhibitor LDL LDL LDL_LpPLA2 LDL-LpPLA2 Complex LDL->LDL_LpPLA2 LpPLA2 Lp-PLA2 LpPLA2->LDL_LpPLA2 OxLDL Oxidized LDL (OxLDL) LDL_LpPLA2->OxLDL Enters Intima & Oxidation LysoPC Lysophosphatidylcholine (lyso-PC) OxLDL->LysoPC Hydrolysis by Lp-PLA2 oxNEFA Oxidized NEFAs OxLDL->oxNEFA Hydrolysis by Lp-PLA2 Macrophage Macrophage Macrophage->LpPLA2 Secretes FoamCell Foam Cell Macrophage->FoamCell Engulfs OxLDL EndothelialCell Endothelial Cells Inflammation Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) LysoPC->Inflammation Promotes oxNEFA->Inflammation Promotes Inflammation->Macrophage Recruits & Activates Inflammation->EndothelialCell Activates LpPLA2_IN_17 This compound LpPLA2_IN_17->OxLDL Inhibits Hydrolysis

Caption: Lp-PLA2 pro-inflammatory signaling pathway in atherosclerosis.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Macrophage Cell Line

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound using a human macrophage-like cell line (e.g., THP-1 differentiated into macrophages).

Materials:

  • Cell Line: THP-1 human monocytic cell line

  • Reagents:

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation

    • This compound (Molecular Weight: 532.30 g/mol , Formula: C24H14Cl2F)[4]

    • Lipopolysaccharide (LPS) to stimulate Lp-PLA2 expression/secretion

    • Lp-PLA2 activity assay kit (e.g., colorimetric or fluorometric)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • DMSO (for dissolving this compound)

  • Equipment:

    • 96-well cell culture plates (clear bottom for colorimetric assays, black for fluorometric)

    • Microplate reader

    • Incubator (37°C, 5% CO2)

    • Centrifuge

Workflow Diagram:

IC50_Workflow A Seed THP-1 monocytes in a 96-well plate B Differentiate monocytes into macrophages with PMA (48-72h) A->B C Wash cells and replace with fresh medium B->C E Add this compound dilutions to the cells and pre-incubate (1h) C->E D Prepare serial dilutions of this compound in DMSO/medium D->E F Stimulate cells with LPS (24h) to induce Lp-PLA2 secretion E->F G Collect cell culture supernatant F->G H Measure Lp-PLA2 activity in the supernatant using an activity assay kit G->H I Plot Lp-PLA2 activity vs. inhibitor concentration and calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound.

Procedure:

  • Cell Seeding and Differentiation:

    • Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.

    • Incubate for 48-72 hours at 37°C with 5% CO2.

  • Inhibitor Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • After differentiation, gently wash the adherent macrophages twice with PBS.

    • Add 100 µL of fresh medium containing the different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO only).

    • Pre-incubate the plate for 1 hour at 37°C.

  • Lp-PLA2 Induction and Supernatant Collection:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 24 hours at 37°C with 5% CO2.

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant for the Lp-PLA2 activity assay.

  • Lp-PLA2 Activity Measurement:

    • Follow the manufacturer's instructions for the Lp-PLA2 activity assay kit. This typically involves adding a specific substrate to the supernatant and measuring the formation of a colored or fluorescent product over time.

  • Data Analysis:

    • Calculate the percentage of Lp-PLA2 inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Protocol 2: Measurement of Lysophosphatidylcholine (lyso-PC) Production in Endothelial Cells

This protocol measures the downstream effect of Lp-PLA2 inhibition by quantifying the reduction in lyso-PC production in human umbilical vein endothelial cells (HUVECs) co-cultured with activated macrophages.

Materials:

  • Cell Lines: HUVECs, THP-1 cells

  • Reagents:

    • PMA, LPS

    • This compound

    • Oxidized LDL (OxLDL)

    • Lyso-PC measurement kit (e.g., colorimetric or fluorometric)

    • Endothelial cell growth medium, RPMI-1640

    • DMSO

  • Equipment:

    • 24-well cell culture plates

    • Fluorescence microscope or plate reader

    • Incubator, Centrifuge

Procedure:

  • Macrophage Preparation:

    • Differentiate THP-1 cells into macrophages in a separate plate as described in Protocol 1.

    • After differentiation, stimulate the macrophages with 1 µg/mL LPS for 24 hours to induce Lp-PLA2 secretion.

    • Collect the conditioned medium containing secreted Lp-PLA2.

  • Endothelial Cell Culture and Treatment:

    • Seed HUVECs in a 24-well plate and grow to confluence.

    • Treat the HUVECs with different concentrations of this compound (prepared as in Protocol 1) for 1 hour.

  • Co-culture and Lyso-PC Measurement:

    • To the treated HUVECs, add the conditioned medium from the activated macrophages.

    • Add OxLDL to the wells at a final concentration of 50 µg/mL to serve as the substrate for Lp-PLA2.

    • Incubate for 6-12 hours at 37°C.

    • Collect the cell culture supernatant.

    • Measure the concentration of lyso-PC in the supernatant using a commercially available kit, following the manufacturer's instructions.

  • Data Analysis:

    • Quantify the amount of lyso-PC produced in each condition.

    • Compare the lyso-PC levels in the this compound treated groups to the vehicle control to determine the extent of inhibition.

Data Presentation

The quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: IC50 Determination of this compound in Differentiated THP-1 Macrophages

This compound Conc. (µM)Lp-PLA2 Activity (nmol/min/mL)% Inhibition
0 (Vehicle)150.2 ± 8.50
0.01135.8 ± 7.19.6
0.198.4 ± 5.334.5
155.1 ± 3.963.3
1018.7 ± 2.187.5
1005.2 ± 1.096.5
IC50 (µM) \multicolumn{2}{c

Data are presented as mean ± SD from a representative experiment performed in triplicate.

Table 2: Effect of this compound on Lyso-PC Production in HUVECs

This compound Conc. (µM)Lyso-PC Concentration (µM)% Reduction in Lyso-PC
0 (Vehicle)25.6 ± 2.10
0.120.3 ± 1.820.7
112.8 ± 1.150.0
105.4 ± 0.778.9

Data are presented as mean ± SD from a representative experiment performed in triplicate.

Conclusion

The provided application notes and protocols offer a framework for the cell-based characterization of the Lp-PLA2 inhibitor, this compound. These assays are designed to be conducted in a standard cell culture laboratory and provide quantitative data on the potency and cellular efficacy of the inhibitor. The results from these studies will be valuable for researchers and drug development professionals investigating the therapeutic potential of Lp-PLA2 inhibition in cardiovascular diseases.

References

Validation & Comparative

A Comparative Efficacy Analysis of Lp-PLA2-IN-17 and Darapladib in the Inhibition of Lipoprotein-Associated Phospholipase A2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two inhibitors of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2): Lp-PLA2-IN-17 and the well-characterized clinical candidate, darapladib. This analysis is supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathway and experimental workflows.

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory products such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][2] These products contribute to the formation and instability of atherosclerotic plaques, making Lp-PLA2 a significant therapeutic target for cardiovascular diseases.[1][3] This guide focuses on a direct comparison of two specific inhibitors of this enzyme.

Quantitative Efficacy Comparison

The in vitro inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The available data for this compound and darapladib are summarized below.

CompoundTargetIC50 (nM)Source
This compound (Compound 39)Lp-PLA20.7Patent: WO2016180247A1
DarapladibLp-PLA20.25MedChemExpress, PubChem

Table 1: In Vitro Inhibitory Activity of this compound and Darapladib against Lp-PLA2.

Based on the available in vitro data, darapladib exhibits a slightly higher potency in inhibiting Lp-PLA2 activity compared to this compound, with an IC50 value approximately 2.8-fold lower.

Mechanism of Action and Signaling Pathway

Both this compound and darapladib are selective inhibitors of the Lp-PLA2 enzyme.[3] By blocking the active site of Lp-PLA2, these inhibitors prevent the hydrolysis of oxidized phospholipids, thereby reducing the production of pro-inflammatory mediators that contribute to the progression of atherosclerosis.[1][2]

Lp_PLA2_Pathway cluster_vessel_wall Vessel Wall cluster_inhibitors Inhibitory Action Oxidized_LDL Oxidized LDL Lp_PLA2 Lp-PLA2 Oxidized_LDL->Lp_PLA2 Substrate Lyso_PC Lysophosphatidylcholine (lyso-PC) Lp_PLA2->Lyso_PC oxNEFA Oxidized NEFA Lp_PLA2->oxNEFA Inflammation Endothelial Dysfunction & Inflammation Lyso_PC->Inflammation oxNEFA->Inflammation Atherosclerosis Atherosclerotic Plaque Formation & Instability Inflammation->Atherosclerosis Inhibitors This compound Darapladib Inhibitors->Lp_PLA2 Inhibition

Caption: Lp-PLA2 Signaling Pathway in Atherosclerosis.

Experimental Protocols

The determination of the inhibitory activity of these compounds relies on robust in vitro assays. Below are the detailed methodologies for the Lp-PLA2 inhibition assays.

Lp-PLA2 Inhibition Assay (for this compound)

This protocol is based on the methodology described in patent WO2016180247A1.

  • Reagents and Materials:

    • Recombinant human Lp-PLA2 enzyme.

    • Substrate: 1-O-(2-thioacetyl)-2-O-hexadecanoyl-sn-glycero-3-phosphocholine.

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

    • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM CHAPS, pH 7.4.

    • Test compounds (this compound) dissolved in DMSO.

  • Assay Procedure:

    • A solution of the Lp-PLA2 enzyme is pre-incubated with the test compound (this compound) or vehicle (DMSO) in the assay buffer for a specified period to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the substrate and DTNB.

    • The hydrolysis of the thioester bond in the substrate by Lp-PLA2 releases a free thiol group.

    • This thiol group reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a colored product.

    • The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.

    • The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the vehicle control.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Lp-PLA2 Inhibition Assay (General Protocol for Darapladib)

A common method for assessing Lp-PLA2 activity and inhibition, as described in various research articles, is the PAF acetylhydrolase assay.

  • Reagents and Materials:

    • Recombinant or purified Lp-PLA2 enzyme.

    • Substrate: Platelet-Activating Factor (PAF), C16:0, [acetyl-3H].

    • Assay Buffer: Typically a Tris-HCl or HEPES based buffer at physiological pH.

    • Test compounds (darapladib) dissolved in a suitable solvent (e.g., DMSO).

    • Scintillation cocktail.

  • Assay Procedure:

    • The Lp-PLA2 enzyme is incubated with the test compound (darapladib) or vehicle.

    • The reaction is started by the addition of the radiolabeled PAF substrate.

    • The enzyme hydrolyzes the acetyl group from the PAF molecule.

    • The reaction is stopped, and the released [3H]acetate is separated from the unreacted substrate, often by a charcoal separation step.

    • The amount of radioactivity in the aqueous phase (containing the [3H]acetate) is quantified using a scintillation counter.

    • The enzyme activity is proportional to the amount of released [3H]acetate.

    • Inhibition is calculated relative to the vehicle control, and IC50 values are determined from dose-response curves.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Prepare_Enzyme Prepare Lp-PLA2 Enzyme Solution Incubation Pre-incubate Enzyme with Inhibitor Prepare_Enzyme->Incubation Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Prepare_Inhibitor->Incubation Prepare_Substrate Prepare Substrate Solution Reaction Initiate Reaction with Substrate Prepare_Substrate->Reaction Incubation->Reaction Detection Monitor Product Formation (e.g., Absorbance Change) Reaction->Detection Calculate_Inhibition Calculate Percent Inhibition Detection->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General Experimental Workflow for Lp-PLA2 Inhibition Assay.

Concluding Remarks

Both this compound and darapladib are potent inhibitors of the Lp-PLA2 enzyme. While darapladib has been more extensively studied and has undergone clinical trials, the available data for this compound from patent literature indicates it is also a highly effective inhibitor in in vitro settings. The choice between these or other Lp-PLA2 inhibitors for research or development purposes will depend on a variety of factors including, but not limited to, selectivity, pharmacokinetic properties, and in vivo efficacy, which require further investigation beyond the scope of this direct in vitro efficacy comparison. The provided experimental protocols offer a foundation for conducting such comparative studies.

References

Safety Operating Guide

Personal protective equipment for handling Lp-PLA2-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of the potent lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-17. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact. Use proper glove removal technique to avoid contamination.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the powder form to prevent inhalation of dust.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential to ensure safety. The following step-by-step guidance should be followed in a designated and well-ventilated area, such as a chemical fume hood.

Operational Workflow:

  • Preparation:

    • Ensure the designated handling area (e.g., chemical fume hood) is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill control materials (e.g., absorbent pads, appropriate waste disposal bags) readily accessible.

  • Personal Protective Equipment (PPE) Donning:

    • Put on a laboratory coat.

    • Don the first pair of nitrile gloves.

    • Put on the NIOSH-approved respirator.

    • Wear safety glasses or goggles.

    • Don the second pair of nitrile gloves.

  • Compound Handling:

    • Carefully unpack the container of this compound inside the chemical fume hood.

    • If weighing the powder, use a microbalance within the hood and handle with care to avoid generating dust.

    • For creating solutions, add the solvent to the powdered compound slowly to prevent splashing.

  • Post-Handling:

    • Securely close the container of this compound.

    • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Dispose of all contaminated disposable materials in the designated hazardous waste stream.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste bag or container immediately after use.
Contaminated PPE (e.g., gloves, disposable lab coat) Remove carefully to avoid cross-contamination and place in the designated hazardous waste stream.
Solutions containing this compound Collect in a labeled, sealed hazardous waste container. Do not pour down the drain.

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the essential steps for handling and disposing of this compound.

G Figure 1: Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_area 1. Prepare Designated Area (Chemical Fume Hood) prep_ppe 2. Assemble PPE prep_spill 3. Ready Spill Kit don_ppe 4. Don Full PPE prep_spill->don_ppe handle_compound 5. Handle Compound (Weighing/Solution Prep) don_ppe->handle_compound decontaminate 6. Decontaminate Work Area handle_compound->decontaminate dispose_waste 7. Dispose of Contaminated Waste and PPE decontaminate->dispose_waste

Figure 1: Safe Handling and Disposal Workflow for this compound

Disclaimer: The information provided is based on the analysis of a structurally similar compound and general laboratory safety principles. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to review any available manufacturer's safety data before handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.